N-(4-Amino-2,5-diethoxy-phenyl)-butyramide
Description
N-(4-Amino-2,5-diethoxy-phenyl)-butyramide is an aromatic amide derivative characterized by a phenyl ring substituted with an amino group at the para position and ethoxy groups at the 2- and 5-positions. The amino group confers nucleophilicity and hydrogen-bonding capacity, while the ethoxy substituents enhance lipophilicity and influence electronic distribution across the aromatic system. This compound has drawn interest in enzymology and medicinal chemistry due to its structural similarity to substrates of serine hydrolases and its modifiable pharmacophore .
Properties
IUPAC Name |
N-(4-amino-2,5-diethoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-4-7-14(17)16-11-9-12(18-5-2)10(15)8-13(11)19-6-3/h8-9H,4-7,15H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWSBNVMXNDKOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C(=C1)OCC)N)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2,5-diethoxy-phenyl)-butyramide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2,5-diethoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 4-amino-2,5-diethoxybenzoic acid is converted to an amide group by reacting with butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reaction is carried out in industrial reactors.
Optimization: Reaction conditions such as temperature, pressure, and reaction time are optimized for maximum yield and purity.
Purification and Quality Control: The product is purified using industrial-scale techniques like crystallization and distillation. Quality control measures ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2,5-diethoxy-phenyl)-butyramide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the compound.
Substitution: Compounds with substituted ethoxy groups.
Scientific Research Applications
N-(4-Amino-2,5-diethoxy-phenyl)-butyramide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Amino-2,5-diethoxy-phenyl)-butyramide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins in biological systems.
Pathways Involved: It can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Attributes
| Compound Name | Substituents on Phenyl Ring | Amide Side Chain | Key Functional Properties |
|---|---|---|---|
| N-(4-Amino-2,5-diethoxy-phenyl)-butyramide | 4-Amino, 2,5-diethoxy | Butyramide | High polarity (amino/ethoxy), moderate lipophilicity |
| N-(4-Nitrophenyl)-butyramide | 4-Nitro | Butyramide | Electron-withdrawing nitro group, higher reactivity in hydrolysis |
| (R/S)-Pharmacopeial derivatives [PF 43(1)]* | 2,6-Dimethylphenoxy, hydroxy, phenyl | Complex branched chains | High stereochemical complexity, enhanced target specificity |
*Examples from Pharmacopeial Forum 2017 (compounds m, n, o) .
Key Observations
Electronic Effects: The 4-nitro group in N-(4-nitrophenyl)-butyramide is strongly electron-withdrawing, increasing electrophilicity at the amide carbonyl and accelerating hydrolysis rates in serine hydrolase assays.
Solubility and Lipophilicity: The 2,5-diethoxy groups in the target compound enhance lipophilicity compared to unsubstituted analogs but retain moderate water solubility due to the amino group. Pharmacopeial derivatives with bulky 2,6-dimethylphenoxy and phenyl groups exhibit significantly higher lipophilicity, favoring membrane permeability but limiting aqueous solubility .
Enzyme Interactions: Both N-(4-nitrophenyl)-butyramide and the target compound are hydrolyzed by serine hydrolases via similar mechanisms (e.g., conserved energy barriers in catalysis). However, the amino/ethoxy substituents in the target compound may reduce binding affinity to certain hydrolases due to steric hindrance or altered electronic interactions .
Pharmacological Potential: Pharmacopeial derivatives leverage stereochemical diversity (e.g., (2R,4R,5S) configurations) and branched side chains to achieve target specificity, particularly in protease inhibition.
Research Findings and Implications
- Biochemical Stability: The amino group in the target compound may confer resistance to oxidative degradation compared to nitro-substituted analogs, which are prone to nitro-reductase activity.
- Therapeutic Limitations : While Pharmacopeial derivatives exhibit optimized pharmacokinetics via stereochemical control, the target compound’s lack of chiral centers may limit its selectivity in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
